

(5-Methylpyridin-2-yl)methanamine hydrochloride structural analysis and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	(5-Methylpyridin-2-yl)methanamine hydrochloride
Cat. No.:	B598856

[Get Quote](#)

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative that holds potential as a building block in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structural features, comprising a methyl-substituted pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the development of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the structural analysis, properties, and potential applications of **(5-Methylpyridin-2-yl)methanamine hydrochloride**, with a focus on providing researchers with the necessary information for its utilization in their work.

Structural Analysis and Core Properties

The fundamental characteristics of **(5-Methylpyridin-2-yl)methanamine hydrochloride** are summarized in the table below.

Identifier	Value	Reference
Chemical Name	(5-Methylpyridin-2-yl)methanamine hydrochloride	N/A
CAS Number	161647-06-9	[1]
Molecular Formula	C ₇ H ₁₁ ClN ₂	N/A
Molecular Weight	158.63 g/mol	N/A
Canonical SMILES	CC1=CC=C(CN)N=C1.Cl	N/A
Structure		N/A

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **(5-Methylpyridin-2-yl)methanamine hydrochloride** are not readily available in the peer-reviewed literature. The following table provides predicted data and information on the free base, (5-Methylpyridin-2-yl)methanamine, where available.

Property	Value	Notes
Melting Point	Not available	Data for the hydrochloride salt is not published.
Boiling Point	Not available	Data for the hydrochloride salt is not published.
Solubility	Expected to be soluble in water and polar organic solvents.	As a hydrochloride salt, its solubility in aqueous media is likely enhanced compared to the free base.
pKa	Not available	The pKa of the pyridinium ion and the ammonium group would be key determinants of its behavior in solution.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **(5-Methylpyridin-2-yl)methanamine hydrochloride** are not widely published. However, based on the structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

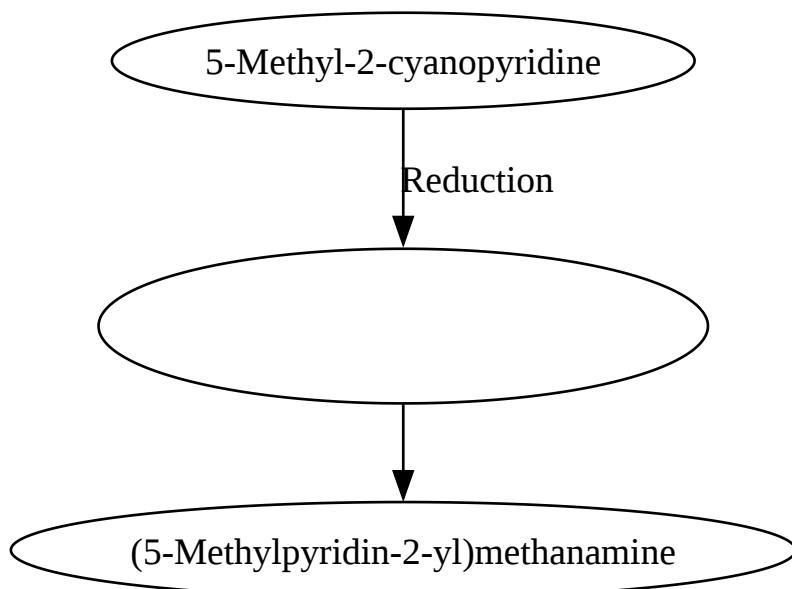
- ^1H NMR: The spectrum would be expected to show a singlet for the methyl group protons, signals for the three aromatic protons on the pyridine ring, and a signal for the methylene protons of the aminomethyl group. The protons of the ammonium group might appear as a broad singlet. The chemical shifts would be influenced by the protonation of the pyridine nitrogen and the aminomethyl group.
- ^{13}C NMR: The spectrum would display signals for the six carbons of the pyridine ring, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium group (likely broad), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of the free base, (5-Methylpyridin-2-yl)methanamine, would show a molecular ion peak corresponding to its molecular weight (122.17 g/mol). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.


Synthesis and Reactivity

Synthesis of (5-Methylpyridin-2-yl)methanamine (Free Base)

The synthesis of the free base, (5-Methylpyridin-2-yl)methanamine, has been reported in the literature. One common route involves the reduction of 5-methyl-2-cyanopyridine.

Experimental Protocol: Reduction of 5-Methyl-2-cyanopyridine

A detailed experimental protocol for the synthesis of the free base can be found in the chemical literature, often involving the use of a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

[Click to download full resolution via product page](#)

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

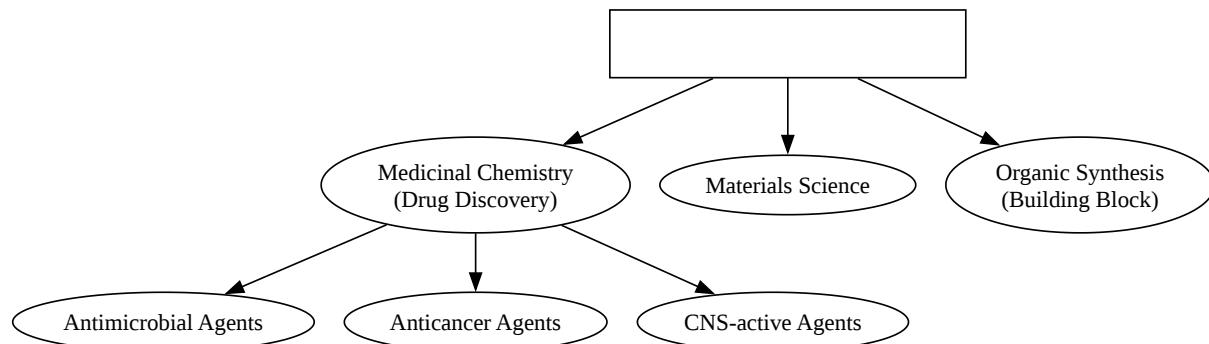
- Dissolve the free amine, (5-Methylpyridin-2-yl)methanamine, in a suitable anhydrous organic solvent such as diethyl ether or methanol.[2][3]
- Cool the solution in an ice bath.[2]
- Slowly add a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to the stirred amine solution.[2][3]
- The hydrochloride salt will typically precipitate out of the solution.[2]

- Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[2]

[Click to download full resolution via product page](#)

Reactivity

The primary amine group is a key reactive site, allowing for a variety of chemical transformations, including:


- N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.
- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Schiff Base Formation: Condensation with aldehydes and ketones.
- Use in Multicomponent Reactions: As a primary amine, it can participate in various multicomponent reactions to build complex molecular scaffolds.

Potential Applications and Biological Activity

While there is limited specific biological data available for **(5-Methylpyridin-2-yl)methanamine hydrochloride**, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of activities, including:

- Antimicrobial Activity: Some 2-aminopyridine derivatives have shown efficacy against various bacterial and fungal strains.
- Anticancer Activity: The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.
- Neurological Activity: Certain pyridine derivatives have been investigated for their effects on the central nervous system.

The presence of the methyl and aminomethyl substituents on the pyridine ring of the title compound provides opportunities for further chemical modification to explore and optimize these potential biological activities. The hydrochloride salt form offers the advantage of improved water solubility, which is often beneficial for biological testing and formulation.

[Click to download full resolution via product page](#)

Conclusion

(5-Methylpyridin-2-yl)methanamine hydrochloride is a chemical entity with significant potential for use in research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While a comprehensive set of experimental data for this specific salt is not yet available in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and synthetic routes based on available information for the free base and related compounds. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 161647-06-9|(5-Methylpyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(5-Methylpyridin-2-yl)methanamine hydrochloride structural analysis and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598856#5-methylpyridin-2-yl-methanamine-hydrochloride-structural-analysis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com